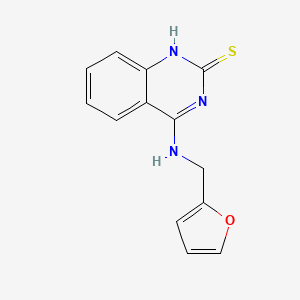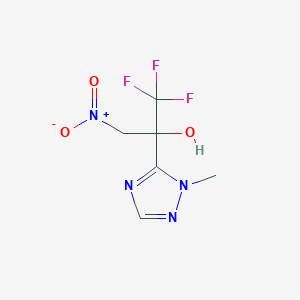
4-((furan-2-ylmethyl)amino)quinazoline-2(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((furan-2-ylmethyl)amino)quinazoline-2(1H)-thione is a heterocyclic compound that combines the structural features of furan and quinazoline. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
作用机制
Target of Action
The compound 4-((furan-2-ylmethyl)amino)quinazoline-2(1H)-thione, also known as Oprea1_115706 or 4-(furan-2-ylmethylamino)-1H-quinazoline-2-thione, is part of the 2-anilino quinazoline class . This class of compounds has been identified as potent antimalarial agents . Therefore, their primary targets are likely to be the parasites of the genus Plasmodium, particularly P. falciparum .
Mode of Action
It is suggested that the 4-nh group of the compound is required for binding to its cellular target . The compound’s interaction with its targets likely results in the arrest of the parasites at the ring phase of the asexual stage and also gametocytogenesis .
Biochemical Pathways
Given its antimalarial activity, it can be inferred that the compound interferes with the life cycle of the plasmodium parasites, disrupting their ability to reproduce and spread within the host organism .
Pharmacokinetics
It is noted that during the optimization process of the 2-anilino quinazoline class, in vitro metabolism and solubility were improved . This suggests that the compound may have favorable ADME properties that contribute to its bioavailability.
Result of Action
The result of the compound’s action is the potent antimalarial activity against P. falciparum parasites, including multidrug-resistant strains . The compound arrests the parasites at the ring phase of the asexual stage and also gametocytogenesis , thereby inhibiting the parasites’ ability to reproduce and spread.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((furan-2-ylmethyl)amino)quinazoline-2(1H)-thione typically involves the reaction of 2-aminobenzamide with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the quinazoline ring system. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-((furan-2-ylmethyl)amino)quinazoline-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, dihydroquinazoline derivatives, and various substituted quinazoline compounds.
科学研究应用
4-((furan-2-ylmethyl)amino)quinazoline-2(1H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its derivatives are being studied for their therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
相似化合物的比较
Similar Compounds
- 4-(furan-2-ylmethylamino)-1H-quinazoline-2-one
- 4-(furan-2-ylmethylamino)-1H-quinazoline-2-selenone
- 4-(furan-2-ylmethylamino)-1H-quinazoline-2-amine
Uniqueness
4-((furan-2-ylmethyl)amino)quinazoline-2(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical and biological properties. The thione group can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold for drug development.
属性
IUPAC Name |
4-(furan-2-ylmethylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c18-13-15-11-6-2-1-5-10(11)12(16-13)14-8-9-4-3-7-17-9/h1-7H,8H2,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWCNHNAUPPCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate](/img/structure/B2886631.png)
![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2886633.png)
![Tert-butyl N-[[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl]carbamate](/img/structure/B2886634.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2886636.png)
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B2886639.png)


![1-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2886644.png)
![3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2886645.png)
![Spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride](/img/structure/B2886648.png)



![3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2886654.png)
